molecular formula C21H17ClN6O B2697675 1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396757-75-7

1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2697675
CAS RN: 1396757-75-7
M. Wt: 404.86
InChI Key: XFCYEIIXOZOOOW-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H17ClN6O and its molecular weight is 404.86. The purity is usually 95%.
BenchChem offers high-quality 1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antioxidant Properties

A series of new derivatives related to the compound of interest have been prepared, demonstrating significant antioxidant and antiradical activities. These compounds, synthesized through treatment with selected aldehydes and characterized by various spectral data, highlight the potential of such structures in antioxidant applications (Bekircan et al., 2008).

Anticancer and Anti-inflammatory Agents

Novel arylazothiazole disperse dyes containing selenium, which includes structures related to the chemical of interest, were synthesized and evaluated for their biological activities. These compounds exhibited high efficiency in in vitro screening for antioxidant activity, antitumor activity against certain cell lines, and antimicrobial activity against various pathogenic bacteria and fungi, suggesting their potential use in biomedical applications (Khalifa et al., 2015).

Heterocyclic Compound Synthesis

Research into the reactivity of similar 1,2,4-triazole derivatives in multicomponent reactions has led to the discovery of new synthetic pathways, resulting in compounds with unprecedented structures. These findings offer insights into the versatility of such compounds in the synthesis of heterocyclic compounds with potential application in various fields of chemistry (Sakhno et al., 2011).

Molecular Docking and Biological Screening

A study focused on the synthesis and molecular docking of new compounds related to the chemical of interest revealed their potential as anticancer and antimicrobial agents. These findings, supported by in vitro antibacterial and antifungal activity screenings, suggest the therapeutic potential of these compounds in addressing microbial resistance to pharmaceutical drugs and in the treatment of cancer (Katariya et al., 2021).

Electronic and Spectroscopic Studies

Electronically tuned complexes related to the chemical of interest have been synthesized and characterized, providing insights into their electronic properties through various spectroscopy and cyclic voltammetry techniques. These studies contribute to the understanding of the molecular structures and electronic spectra of such complexes, potentially informing their use in electronic and photonic applications (Anderson et al., 2013).

properties

IUPAC Name

1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O/c1-14(15-7-6-11-23-13-15)25-21(29)19-20(17-9-4-5-12-24-17)28(27-26-19)18-10-3-2-8-16(18)22/h2-14H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCYEIIXOZOOOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3Cl)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorophenyl)-5-pyridin-2-yl-N-(1-pyridin-3-ylethyl)-1H-1,2,3-triazole-4-carboxamide

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